[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone
Overview
Description
[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone is a complex organic compound with the molecular formula C25H27ClN2O2 and a molecular weight of 422.9471 This compound is known for its unique structure, which combines a piperazine ring with a chlorophenyl group and a hydroxycyclohexyl-ethynyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The hydroxycyclohexyl-ethynyl-phenyl moiety is then introduced through a series of reactions, including alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to optimize product formation.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenyl derivatives
Scientific Research Applications
[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for understanding biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and functional outcomes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride and domiphen bromide:
Uniqueness
[4-(3-chlorophenyl)piperazin-1-yl]{4-[(1-hydroxycyclohexyl)ethynyl]phenyl}methanone is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c26-22-5-4-6-23(19-22)27-15-17-28(18-16-27)24(29)21-9-7-20(8-10-21)11-14-25(30)12-2-1-3-13-25/h4-10,19,30H,1-3,12-13,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNQJXVVOFQKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360054 | |
Record name | STK234945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-92-8 | |
Record name | STK234945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.